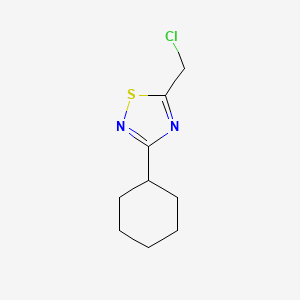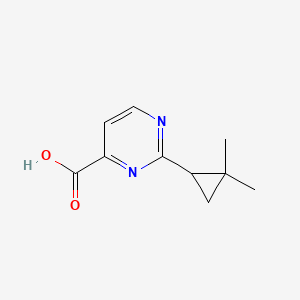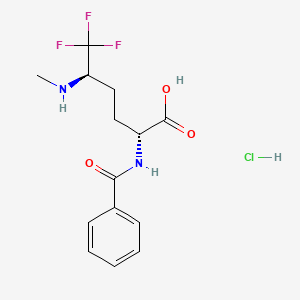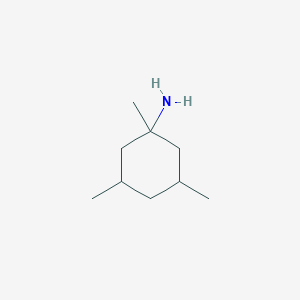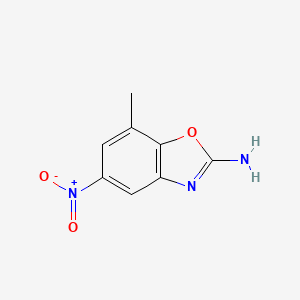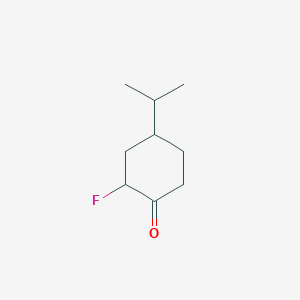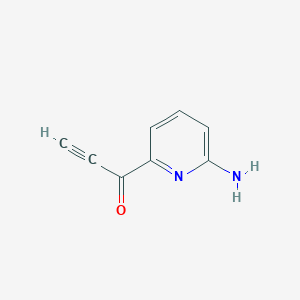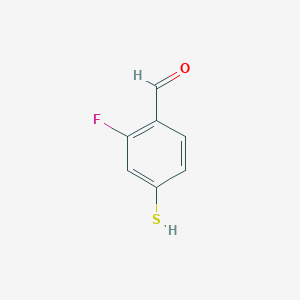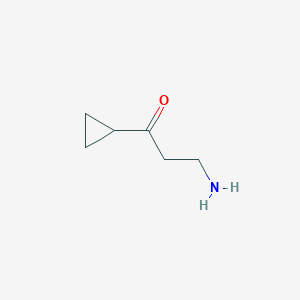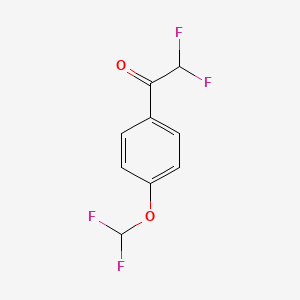
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and difluoro groups attached to a phenyl ring and ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The presence of the difluoro groups allows for addition reactions with nucleophiles, forming new carbon-fluorine bonds.
Common Reagents and Conditions: Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and dry DMF. Reaction conditions typically involve heating under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl ethanones, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agricultural Chemistry: It is employed in the development of insecticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has been shown to selectively bind to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing downstream signaling pathways involved in tumor growth and metastasis . This selective binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the target’s active site.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(p-Tolyloxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
- 1-(4-(4-Chlorophenoxy)phenyl)ethanamine
Uniqueness: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone stands out due to its difluoromethoxy and difluoro groups, which impart unique chemical properties such as increased stability and reactivity. These features make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over chemical reactions is essential.
Eigenschaften
Molekularformel |
C9H6F4O2 |
|---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-1-3-6(4-2-5)15-9(12)13/h1-4,8-9H |
InChI-Schlüssel |
PDFRUWDUARQXTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
